1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione
Overview
Description
1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione is a heterocyclic compound that features a fused ring system combining pyrrole and azepine structures
Preparation Methods
The synthesis of 1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrrole, the compound can be synthesized through a series of reactions involving alkylation, cyclization, and oxidation steps. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.
Scientific Research Applications
1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.
Mechanism of Action
The mechanism of action of 1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione can be compared with other similar compounds such as:
1-Methyl-1,4,5,6,7,8-hexahydropyrrolo[3,2-b]azepine: This compound has a similar fused ring system but differs in the position and nature of the substituents.
Pyrimido[1,2-a]azepine:
Properties
IUPAC Name |
1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]azepine-4,8-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-11-5-3-6-8(11)7(12)2-4-10-9(6)13/h3,5H,2,4H2,1H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAUQTYWXRCJCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)CCNC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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